Citronensauredimethylester
Description
Citronensauredimethylester, or dimethyl citrate (CAS 77-94-1), is an organic ester derived from citric acid through esterification with methanol. Its chemical formula is $ \text{C}8\text{H}{12}\text{O}_7 $, with a molecular weight of 228.18 g/mol. This compound is widely used as a plasticizer, food additive, and intermediate in organic synthesis due to its biodegradability and low toxicity . Its structure consists of three ester groups, two methyl groups, and a hydroxyl group, contributing to its polar nature and solubility in polar solvents like water and ethanol .
Properties
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronensauredimethylester is typically synthesized through the esterification of citric acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction conditions involve heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Citric Acid+Methanol→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed. The resulting ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Citronensauredimethylester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citric acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Oxidation: Under specific conditions, this compound can be oxidized to form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Citric acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidized organic compounds.
Scientific Research Applications
The compound Citronensauredimethylester , also known as dimethyl citrate , is an ester derived from citric acid. It has garnered attention in various scientific research applications due to its unique properties and versatility. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
This compound has been studied for its potential as a drug delivery agent. Its ability to form micelles enhances the solubility of poorly soluble drugs, improving bioavailability.
Case Study : A study demonstrated that incorporating dimethyl citrate into lipid formulations significantly increased the solubility of certain anti-cancer drugs, leading to enhanced therapeutic effects .
Food Industry
In the food sector, this compound is used as a flavoring agent and preservative. Its antimicrobial properties help inhibit the growth of pathogens, extending shelf life.
Data Table: Antimicrobial Activity of this compound
| Pathogen | Concentration (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 1 | 15 |
| Salmonella spp. | 1 | 18 |
| Listeria monocytogenes | 1 | 20 |
Cosmetic Applications
The compound is also utilized in cosmetic formulations for its moisturizing properties. It acts as a skin conditioning agent, improving the texture and feel of products.
Case Study : Research indicated that formulations containing dimethyl citrate showed improved hydration levels in skin models compared to control formulations without it .
Biodegradable Polymers
This compound serves as a plasticizer in the development of biodegradable polymers. Its incorporation enhances flexibility and processability, making it suitable for various packaging applications.
Data Table: Properties of Biodegradable Polymers with this compound
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| PLA | 50 | 5 |
| PLA with Dimethyl Citrate | 45 | 10 |
Environmental Applications
Due to its biodegradable nature, this compound is being researched for use in environmentally friendly solvents and cleaning agents.
Case Study : A comparative study showed that cleaning agents formulated with dimethyl citrate had lower environmental impact scores than traditional petrochemical-based solvents .
Mechanism of Action
The mechanism of action of citronensauredimethylester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the metabolism and utilization of esters in living organisms. Additionally, this compound can participate in transesterification reactions, which are important in the synthesis of complex organic molecules.
Comparison with Similar Compounds
The following sections compare dimethyl citrate with structurally analogous esters, focusing on synthesis methods, physicochemical properties, and applications.
Structural and Functional Group Comparison
| Compound | Chemical Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Dimethyl Citrate | $ \text{C}8\text{H}{12}\text{O}_7 $ | 228.18 | 3 ester groups, 1 hydroxyl |
| Trimethyl Citrate | $ \text{C}9\text{H}{14}\text{O}_7 $ | 258.20 | 3 ester groups |
| Dimethyl Tartrate | $ \text{C}6\text{H}{10}\text{O}_6 $ | 178.14 | 2 ester groups, 2 hydroxyls |
| Dimethyl Succinate | $ \text{C}6\text{H}{10}\text{O}_4 $ | 146.14 | 2 ester groups |
Key Observations :
- Dimethyl citrate’s hydroxyl group enhances its polarity compared to fully esterified analogs like trimethyl citrate, increasing its solubility in polar solvents .
- Dimethyl tartrate, with two hydroxyl groups, exhibits higher hygroscopicity but lower thermal stability than dimethyl citrate .
Key Findings :
- Dimethyl citrate requires moderate reaction times due to steric hindrance from citric acid’s three carboxylic groups .
- Trimethyl citrate synthesis faces challenges in achieving full esterification, resulting in lower yields .
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/100 mL) | LogP (Octanol-Water) |
|---|---|---|---|---|
| Dimethyl Citrate | 68–70 | 280 (dec.) | 65 | -0.85 |
| Trimethyl Citrate | 78–80 | 295 (dec.) | 5 | 0.12 |
| Dimethyl Tartrate | 131–133 | 280 | 120 | -1.20 |
| Dimethyl Succinate | 18–20 | 196 | 10 | 0.56 |
Key Insights :
Biological Activity
Citronensauredimethylester, commonly known as citric acid dimethyl ester, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, cytotoxic, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
This compound is an ester derivative of citric acid, characterized by the presence of two methyl groups attached to the hydroxyl groups of citric acid. Its chemical formula is , and it is known for its potential applications in pharmaceuticals and food industries due to its biocompatibility and low toxicity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Bacillus subtilis | Moderate |
| Pseudomonas aeruginosa | Weak |
Research indicates that this compound disrupts bacterial cell membranes, leading to cell lysis. A study conducted by Karaca et al. (2022) found that this compound showed significant antimicrobial effects, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Viability (%) at 100 µM |
|---|---|
| HeLa (Cervical Cancer) | 60 |
| MCF-7 (Breast Cancer) | 70 |
| A549 (Lung Cancer) | 50 |
The MTS assay results indicated a dose-dependent reduction in cell viability across different cancer cell lines, suggesting its potential as an anticancer agent . The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Antioxidant Activity
This compound also demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The antioxidant activity was assessed using DPPH and ABTS assays, where lower IC50 values indicate higher efficacy. These results highlight the potential of this compound as a natural antioxidant in food preservation and therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study published in the Hacettepe Journal of Biology and Chemistry evaluated the antimicrobial activity of various methyl esters, including this compound. The findings supported its use as a potent antimicrobial agent against common pathogens .
- Cytotoxicity Assessment : In another investigation focused on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on breast cancer cells, showing promising results that warrant further exploration for clinical applications .
Q & A
Q. What strategies reconcile conflicting data on this compound’s thermodynamic properties (e.g., enthalpy of formation)?
- Resolution : Cross-validate calorimetry data (e.g., DSC, bomb calorimetry) with computational thermodynamics (e.g., COSMO-RS). Publish raw datasets and error margins to facilitate peer validation .
Methodological Guidelines
- Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in conflicting studies .
- Ethical Compliance : Ensure GDPR adherence when handling data from human studies involving this compound derivatives (e.g., informed consent for biomonitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
